1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of oxan-4-ylmethyl halides with 1H-pyrazol-3-amine under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyrazoles or oxan derivatives.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
- 5-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxan-4-yl group and pyrazole ring contribute to its versatility in undergoing various chemical reactions and its potential as a bioactive molecule .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-1-4-12(11-9)7-8-2-5-13-6-3-8/h1,4,8H,2-3,5-7H2,(H2,10,11) |
InChI Key |
QEPILCRKOIFUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=CC(=N2)N |
Origin of Product |
United States |
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